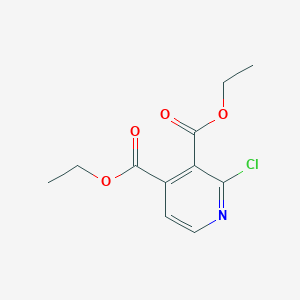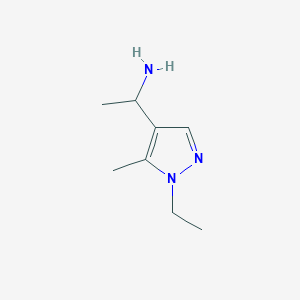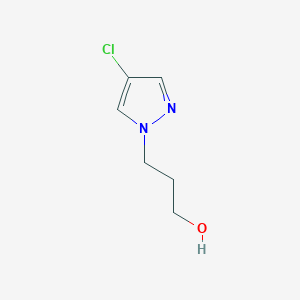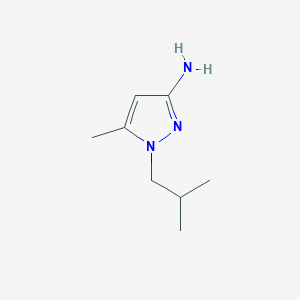
2-(3-Methyl-1H-pyrazol-1-YL)aniline
Descripción general
Descripción
“2-(3-Methyl-1H-pyrazol-1-YL)aniline” is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 . It is also known by its CAS number 1006467-16-8 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3/c1-8-6-7-13 (12-8)10-5-3-2-4-9 (10)11/h2-7H,11H2,1H3 . This indicates the presence of a methyl group (CH3) attached to a pyrazol ring, which is further attached to an aniline group.Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 319.1±17.0 °C, and its density is predicted to be 1.17±0.1 g/cm3 . The pKa value is predicted to be 2.00±0.10 .Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been known to target various enzymes and receptors . For instance, compounds with a pyrazole core have been shown to have antitubercular activity against Mycobacterium tuberculosis strain .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Similar compounds have shown potent antileishmanial activity, with one compound displaying superior antipromastigote activity .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Methyl-1H-pyrazol-1-YL)aniline in lab experiments include its ease of synthesis, high yield, and potent biological activity. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are various future directions that can be explored for 2-(3-Methyl-1H-pyrazol-1-YL)aniline. One of the significant areas of research is the development of novel derivatives with enhanced biological activity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various scientific research fields.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. Its ease of synthesis, high yield, and potent biological activity make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
2-(3-Methyl-1H-pyrazol-1-YL)aniline has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent anti-inflammatory and anti-cancer properties. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Safety and Hazards
The safety information available indicates that “2-(3-Methyl-1H-pyrazol-1-YL)aniline” may pose certain hazards. The GHS07 pictogram is associated with it, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXYOEUQPRCCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)

![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373445.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)